5-(N-Boc-amino)-2'-methoxypentanophenone
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Overview
Description
5-(N-Boc-amino)-2’-methoxypentanophenone is an organic compound that features a tert-butoxycarbonyl (Boc) protected amine group The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(N-Boc-amino)-2’-methoxypentanophenone typically involves the protection of an amine group with a Boc group. One common method involves the reaction of the amine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine or sodium bicarbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of Boc-protected amines often employs similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
5-(N-Boc-amino)-2’-methoxypentanophenone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.
Reduction: The carbonyl group in the pentanophenone moiety can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent can be used to remove the Boc group.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of the free amine.
Scientific Research Applications
5-(N-Boc-amino)-2’-methoxypentanophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its amine functionality.
Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 5-(N-Boc-amino)-2’-methoxypentanophenone primarily involves its ability to act as a protected amine. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine can interact with various molecular targets, including enzymes and receptors, facilitating the formation of desired products .
Comparison with Similar Compounds
Similar Compounds
N-Boc-protected amino acids: Commonly used in peptide synthesis.
N-Boc-protected amines: Widely used in organic synthesis for the protection of amine groups.
Uniqueness
5-(N-Boc-amino)-2’-methoxypentanophenone is unique due to its specific structure, which combines a Boc-protected amine with a methoxypentanophenone moiety. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C17H25NO4 |
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Molecular Weight |
307.4 g/mol |
IUPAC Name |
tert-butyl N-[5-(2-methoxyphenyl)-5-oxopentyl]carbamate |
InChI |
InChI=1S/C17H25NO4/c1-17(2,3)22-16(20)18-12-8-7-10-14(19)13-9-5-6-11-15(13)21-4/h5-6,9,11H,7-8,10,12H2,1-4H3,(H,18,20) |
InChI Key |
LDOVUCZVNHYSOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(=O)C1=CC=CC=C1OC |
Origin of Product |
United States |
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